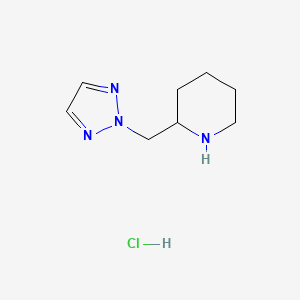

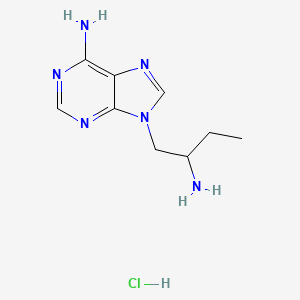

9-(4-氨基丁基)-9H-嘌呤-6-胺盐酸盐

描述

Aminobutyl compounds are a class of organic compounds containing a butyl chain with an amino group at one end . They are used in a variety of applications, including as building blocks in the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of aminobutyl compounds can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR) and size exclusion chromatography (SEC) .Chemical Reactions Analysis

Aminobutyl compounds can undergo a variety of chemical reactions. For example, they can be modified by reduction and alkylation of thiols, reductive dimethylation of amines, and amidation of acids .Physical And Chemical Properties Analysis

The physical and chemical properties of aminobutyl compounds can vary widely. For example, n-butylamine, an isomer of aminobutyl, is a colorless liquid with a fishy, ammonia-like odor .科学研究应用

-

Electrochemical and Electrochemiluminescent Sensors Based on Covalent Organic Frameworks

- Application : Covalent organic frameworks (COFs) show enormous potential for building high-performance electrochemical sensors due to their high porosity, large specific surface areas, stable rigid topology, ordered structures, and tunable pore microenvironments .

- Methods : The basic properties, monomers, and general synthesis methods of COFs in the electroanalytical chemistry field are introduced, with special emphasis on their usages in the fabrication of chemical sensors, ions sensors, immunosensors, and aptasensors .

- Results : The emerged COFs in the electrochemiluminescence realm are thoroughly covered along with their preliminary applications .

-

Isothermal Crystallization Kinetics Study of Fully Aliphatic PA6

- Application : N1, N6-bis (4-aminobutyl) adipamide (BABA) diamine and sebacic acid (SA), also called BABA/SA polyamide salt, were used in a typical melt polymerization processes of polyamide 6 (PA6) to form a series of PA6-BABA/SA copolyamides .

- Methods : The effects of BABA/SA on the isothermal crystallization kinetics of PA6-BABA/SA were studied .

- Results : The results of the study are not provided in the source .

-

Agmatine (4-aminobutyl-guanidine)

- Field : Neurotransmission, Ion Channels, Nitric Oxide Synthesis, Polyamine Metabolism

- Application : Agmatine is a chemical substance naturally created from the amino acid arginine. It has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .

- Methods : The specific methods of application are not provided in the source .

- Results : The outcomes of using this compound in research are not specified in the source .

-

N-Hexyl-4-aminobutyl Glycosides

- Field : Glycan Structure Investigation, Glycan Functions Investigation

- Application : N-Hexyl-4-aminobutyl glycosides have potential applications in the mass spectrometric investigation of glycan structure and in the investigation of glycan functions .

- Methods : Under collision-induced dissociation (CID) conditions, sodiated glycosides carrying N-hexyl-4-aminobutyl groups effectively produced a hemiacetal species .

- Results : The usefulness of N-hexyl-4-aminobutyl glycosides in biological analysis was confirmed by obtaining a binding constant for the binding of dipyrrometheneboron difluoride C3-labeled N-hexyl-4-aminobutyl β-lactoside with an Erythrina cristagalli lectin .

-

4-Aminobutylphosphonic Acid

-

Poly(butyl methacrylate/lauryl methacrylate)

- Field : Polymer Science

- Application : The functionalized copolymers, based on butyl methacrylate (BMA), and lauryl methacrylate (LMA) with crosslinking agent HEMA (hydroxyethyl methacrylate) or DVB (divinyl benzene), have been innovatively synthesized by suspension polymerization for oil absorption .

- Methods : The copolymers and polypropylene (PP) blend fiber were attained via melt spinning. Swelling behaviors were evaluated by equilibrium swelling experiment, oil absorbency test, gel fraction measurement, and optical observations in toluene .

- Results : The copolymers and their blend fibers have an impressive absorbency. PBMA/LMA/HEMA can be up to 35.18 g/g, showing the highest absorption in trichloroethylene .

-

4-Aminobutylphosphonic Acid

安全和危害

未来方向

属性

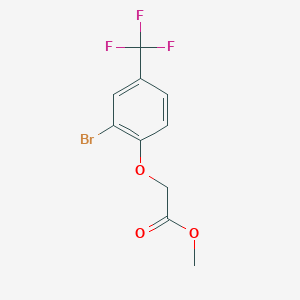

IUPAC Name |

9-(4-aminobutyl)purin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N6.ClH/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15;/h5-6H,1-4,10H2,(H2,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDINQPPUAIXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-aminobutyl)-9H-purin-6-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)

![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)